1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride
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Overview
Description
1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride is a complex organic compound that belongs to the class of triazolium salts. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. This particular compound features a triazolium core with a benzoyloxyethyl group and an azo linkage, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride typically involves a multi-step process. The key steps include the formation of the triazole ring, followed by the introduction of the benzoyloxyethyl group and the azo linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells . In medicine, it is explored for its antimicrobial properties, making it a candidate for the development of new antibiotics . In industry, it is used in the production of dyes and pigments due to its azo linkage, which imparts vibrant colors to the compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, it is believed to induce apoptosis in cancer cells by disrupting key signaling pathways . The molecular targets may include enzymes and receptors that are crucial for cell survival and proliferation. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar compounds to 1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride include other triazolium salts and azo compounds. For example, 1,2,3-Triazolium salts share a similar triazole core but differ in their substitution patterns and functional groups . The uniqueness of this compound lies in its specific combination of a triazolium core, benzoyloxyethyl group, and azo linkage, which imparts distinct chemical and biological properties. Other similar compounds include 1,2,4-Triazole derivatives that have been studied for their antimicrobial and anticancer activities .
Properties
CAS No. |
73003-67-5 |
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Molecular Formula |
C21H25ClN6O2 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;chloride |
InChI |
InChI=1S/C21H25N6O2.ClH/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)22-23-21-24-26(3)16-25(21)2;/h5-13,16H,4,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YLPQIFVSFMJWQZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NN(C=[N+]3C)C.[Cl-] |
Origin of Product |
United States |
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